1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
Overview
Description
The compound “1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde” is likely to be an organic compound consisting of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, attached to a 4-chlorobenzyl group and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the indole ring system, with the 4-chlorobenzyl group attached at the 1-position of the indole, and the aldehyde group at the 3-position .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions, particularly at the C3 position . The presence of the aldehyde group could make it a target for nucleophilic attack, leading to the formation of various products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom could increase its density and boiling point compared to benzyl alcohol .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
A study by Kothandaraman et al. (2011) introduces a method to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols through gold(I)-catalyzed cycloisomerization. This process highlights the utility of gold catalysis in synthesizing indole derivatives, showcasing operational simplicity and high efficiency across a variety of substrates. The mechanism involves activation of the alkyne moiety, leading to a series of transformations culminating in the desired indole carbaldehyde products (Kothandaraman et al., 2011).
Tandem Oxirane-Opening and Oxazole-Closure Process
Suzdalev et al. (2011) explored the reactivity of 2-chloroindole-3-carbaldehyde with epihalogenohydrins, leading to the formation of compounds with an oxazolo[3,2-a]indole skeleton. This work demonstrates the complexity of reactions involving indole carbaldehydes and their potential to form novel heterocyclic structures (Suzdalev et al., 2011).
Green & Sustainable Synthetic Routes
Madan (2020) reported on the synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles. This study is significant for demonstrating a green and sustainable approach to synthesizing indole derivatives, which could have wide applications in pharmaceuticals and materials science (Madan, 2020).
Palladium-Catalyzed Reactions
Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles through palladium-catalyzed reactions, emphasizing the versatility and efficiency of palladium catalysis in constructing biologically relevant indole structures. This comprehensive review underscores the pivotal role of palladium in modern synthetic chemistry, particularly in synthesizing complex organic molecules (Cacchi & Fabrizi, 2005).
Catalysis with Indole Cores
Singh et al. (2017) synthesized palladacycles with indole cores and investigated their application as catalysts in various reactions, including Suzuki-Miyaura coupling and allylation of aldehydes. This study highlights the potential of indole-derived ligands in catalysis, offering insights into the design of new catalysts for organic synthesis (Singh et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQMXCSSAPUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997062 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
75629-57-1 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oncrasin 1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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